
acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol is a compound that combines the properties of acetic acid and a cyclopentene diol Acetic acid is a simple carboxylic acid known for its role in vinegar, while (1R,2R)-cyclopent-3-ene-1,2-diol is a diol with a specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of cyclopentadiene to form cyclopentene, followed by dihydroxylation using osmium tetroxide to introduce the diol functionality. The final step involves the esterification of the diol with acetic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield cyclopentane derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Cyclopentane-1,2-dione or cyclopentane-1,2-dicarboxylic acid.
Reduction: Cyclopentane-1,2-diol.
Substitution: Cyclopent-3-ene-1,2-dichloride.
Scientific Research Applications
Acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol involves its interaction with specific molecular targets. The diol functionality allows it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The acetic acid moiety can participate in esterification reactions, modifying the compound’s biological activity. Pathways involved include enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,2-diol: Lacks the acetic acid moiety, resulting in different chemical reactivity and biological activity.
Cyclopent-3-ene-1,2-diol: Similar structure but without the acetic acid group, affecting its solubility and reactivity.
Acetic acid;cyclopentane-1,2-diol: Saturated version, leading to different chemical properties and applications.
Uniqueness
Acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol is unique due to its combination of a diol and acetic acid, providing a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
59415-75-7 |
|---|---|
Molecular Formula |
C9H16O6 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
acetic acid;(1R,2R)-cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C5H8O2.2C2H4O2/c6-4-2-1-3-5(4)7;2*1-2(3)4/h1-2,4-7H,3H2;2*1H3,(H,3,4)/t4-,5-;;/m1../s1 |
InChI Key |
RRBFMVWCYFIGIV-ALUAXPQUSA-N |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C1C=C[C@H]([C@@H]1O)O |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1C=CC(C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


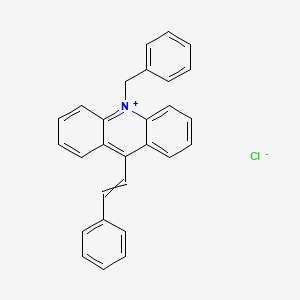
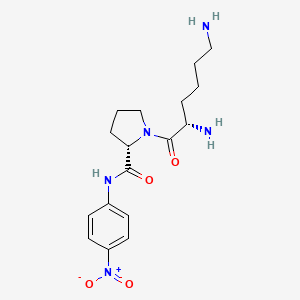
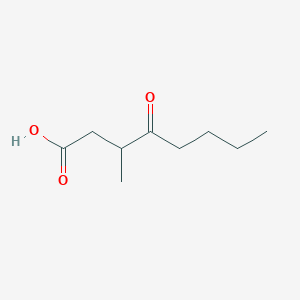
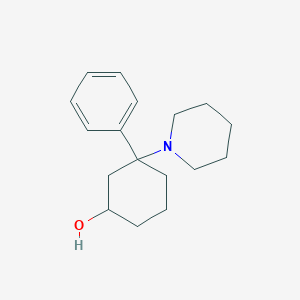
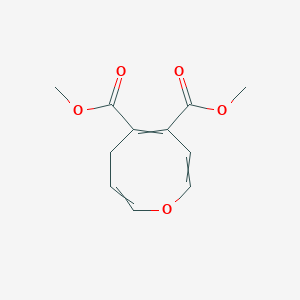
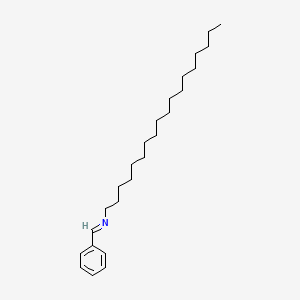

![1-(4-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14597683.png)
![3-Chloro-4-(chloromethyl)-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B14597684.png)

![(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}](/img/structure/B14597699.png)
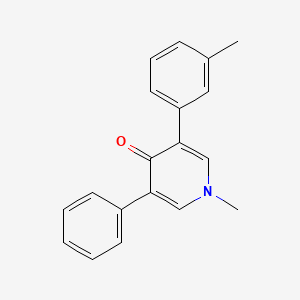
![1H-Pyrrolo[3,2-c]pyridine, 4-chloro-3,6-dimethyl-2-phenyl-](/img/structure/B14597714.png)

